![molecular formula C14H22N2OS B14207486 Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- CAS No. 835654-32-5](/img/structure/B14207486.png)
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is a compound that features a morpholine ring substituted with a cycloheptyl group, which is further substituted with a thiazole ring.
Métodos De Preparación
One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides to form the morpholine ring . The cycloheptyl group can be introduced through a cyclization reaction, and the thiazole ring can be added via a substitution reaction using appropriate thiazole precursors . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Cyclization: The formation of the morpholine ring itself is a cyclization reaction involving amino alcohols and α-haloacid chlorides.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted morpholine and thiazole derivatives .
Aplicaciones Científicas De Investigación
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- include other thiazole and morpholine derivatives. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities such as antimicrobial and antiviral properties.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid, which are used in pharmaceuticals and chemical synthesis.
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Propiedades
Número CAS |
835654-32-5 |
|---|---|
Fórmula molecular |
C14H22N2OS |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
4-[1-(1,3-thiazol-2-yl)cycloheptyl]morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-6-14(5-3-1,13-15-7-12-18-13)16-8-10-17-11-9-16/h7,12H,1-6,8-11H2 |
Clave InChI |
AIARFKFFDAHUFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C2=NC=CS2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
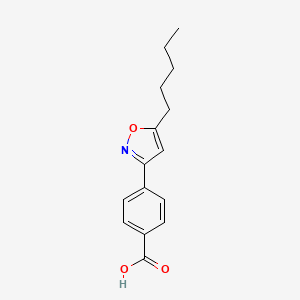
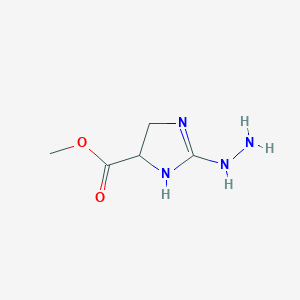
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
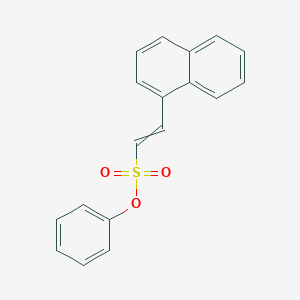
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
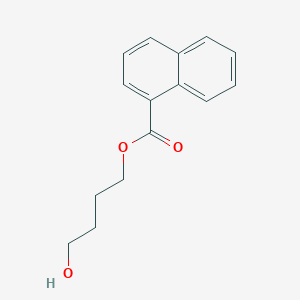
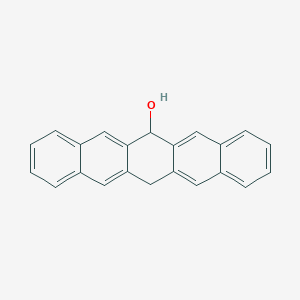
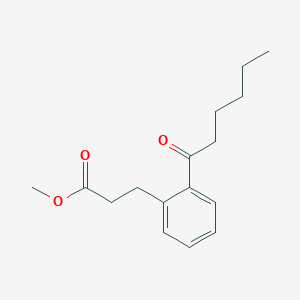
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
